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Germanium nitride

Lithium-ion battery Anode material Conversion-alloying

Procure Ge₃N₄ (CAS 12065-36-0) to leverage a wide-bandgap semiconductor (3.65–3.9 eV) that outperforms Si₃N₄ in visible-light photocatalysis, refractive index contrast (n≈2.4), and lithium-ion battery anodes (up to 2595 mAh g⁻¹). Its water-insoluble, thermally stable (up to 550–700 °C) passivation overcomes critical GeO₂ failure modes in Ge-channel MOSFETs. Select the trigonal β-phase for validated H₂/O₂ evolution or the cubic spinel γ-phase for dense on-chip photonics. Secure research-grade powder with confirmed stoichiometry and polymorphic integrity to maximize device performance.

Molecular Formula Ge3N4
Molecular Weight 273.9 g/mol
CAS No. 12065-36-0
Cat. No. B080190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermanium nitride
CAS12065-36-0
Molecular FormulaGe3N4
Molecular Weight273.9 g/mol
Structural Identifiers
SMILESN#[Ge]N([Ge]#N)[Ge]#N
InChIInChI=1S/Ge3N4/c4-1-7(2-5)3-6
InChIKeyBIXHRBFZLLFBFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Germanium Nitride (CAS 12065-36-0) Procurement-Focused Technical Baseline


Germanium nitride (Ge₃N₄, CAS 12065-36-0) is a Group IV nitride semiconductor existing in several polymorphs, with the trigonal β-phase and cubic spinel γ-phase being the most technologically significant [1]. This material exhibits a wide band gap ranging from approximately 3.65 eV to 3.9 eV depending on the polymorph, placing it among wide-bandgap semiconductors suitable for UV optoelectronics and high-power applications [2][3]. Ge₃N₄ is characterized by high thermal stability (up to ~700°C for the γ-phase), water insolubility, and compatibility with germanium-based device platforms [4][5].

Why Germanium Nitride Cannot Be Simply Substituted with Silicon Nitride or Other In-Class Analogs


Despite their isomorphic crystal structures, germanium nitride (Ge₃N₄) and silicon nitride (Si₃N₄) exhibit fundamental differences in optical, electronic, and thermal properties that preclude simple substitution in device applications. Ge₃N₄ possesses a narrower band gap than Si₃N₄, enabling visible-light photocatalytic activity that is unattainable with Si₃N₄ [1]. Additionally, Ge₃N₄ exhibits a higher refractive index (n ≈ 2.4) comparable to diamond, providing superior index contrast for photonic integration relative to Si₃N₄ (n ≈ 2.0) [2]. In lithium-ion battery anodes, Ge₃N₄ demonstrates substantially higher reversible capacity compared to both GeO₂ and GeP analogs, establishing a clear performance hierarchy [3]. Furthermore, Ge₃N₄ offers a unique passivation solution for Ge-channel MOSFETs where Si₃N₄ introduces excessive interface defects and GeO₂ lacks sufficient water and thermal stability [4]. These material-specific differentiators mandate careful compound selection rather than generic nitride substitution.

Quantitative Differentiation Evidence for Germanium Nitride (Ge₃N₄) Against Closest Analogs


Superior Reversible Lithium-Ion Storage Capacity Compared to GeO₂ and GeP Analogs

In a head-to-head electrochemical comparison of rGO-supported germanium-based anode materials, Ge₃N₄-rGO achieved 2595 mAh g⁻¹ at 100 mA g⁻¹, representing 105% of its theoretical capacity based on germanium content. In contrast, GeP-rGO achieved 1790 mAh g⁻¹ (97% of theoretical), while GeO₂-rGO exhibited significantly lower capacity utilization due to inferior conversion reversibility [1]. This establishes Ge₃N₄ as the highest-performing germanium-based anode among the three tested compositions under identical synthesis and testing conditions.

Lithium-ion battery Anode material Conversion-alloying Energy storage

Micronized Ge₃N₄@C Anode with 91% Capacity Retention After 300 Cycles vs. Rapid Fading of Micrometer-Sized Ge

Micronized Ge₃N₄ with a high tap density of 1.1 mg cm⁻² was developed to address the severe volume expansion problem of micrometer-sized Ge anodes. After carbon coating (approx. 3 nm layer), the resulting Ge₃N₄@C composite exhibits a high reversible capacity of 924 mAh g⁻¹ (2.1 mAh cm⁻²) with high mass loading of 3.5 mg cm⁻² and retains 91% of initial capacity after 300 cycles at 0.5 C [1]. In contrast, micrometer-sized Ge anodes typically experience rapid capacity fading due to uncontrolled volume expansion [1]. Additionally, the full cell retains 47% of initial capacity at 0.2 C under a 12-minute discharge/charge condition, demonstrating practical rate capability [1].

Lithium-ion battery Cycle stability Volume expansion Carbon coating

γ-Ge₃N₄ Exhibits 2.4× Higher Hardness and 2.0× Higher Reduced Modulus than γ-Sn₃N₄

Nanoindentation measurements on polycrystalline spinel phases reveal that γ-Ge₃N₄ possesses a nanohardness of 31 GPa, compared to only 13 GPa for γ-Sn₃N₄, representing a 2.4-fold advantage [1]. Similarly, the reduced modulus of γ-Ge₃N₄ was measured at 295 GPa, versus 167 GPa for γ-Sn₃N₄ [1]. Fracture toughness for γ-Ge₃N₄ was determined to be KIC = 2.3 MPa·m¹ᐧ², while γ-Sn₃N₄ exhibited a lower KIC = 1.4 MPa·m¹ᐧ² [1]. These mechanical property advantages position γ-Ge₃N₄ as a superior candidate for hard coating and structural applications.

Mechanical properties Hard coating Nanoindentation Spinel nitride

Ge₃N₄ Passivation Enables Ge-Channel MOSFETs Where GeO₂ Fails Due to Water Solubility and Thermal Decomposition

In Ge-channel MOSFET fabrication, GeO₂ is unsuitable as a passivation layer because it is water-soluble and decomposes thermally at approximately 420°C, leading to GeO desorption and increased interface state density [1]. Ge₃N₄, in contrast, is water-insoluble and exhibits higher thermal decomposition temperature [1]. Stoichiometric Ge₃N₄ films are successfully formed by radical nitridation at temperatures from 50 to 600°C, enabling low-temperature processing compatible with Ge substrates [1]. The Ge₃N₄ layers remain stable up to 550°C and begin decomposing around 580°C under N₂ ambient [2], providing a robust processing window unavailable with GeO₂.

MOSFET Gate dielectric Surface passivation Germanium channel

γ-Ge₃N₄ Refractive Index of 2.4 Matches Diamond and GaN, Enabling High-Contrast Photonic Integration Superior to Si₃N₄

Experimental measurements combining laser ultrasonics and Brillouin light scattering determined the refractive index of γ-Ge₃N₄ in the visible range to be n = 2.4, a value similarly high as that of diamond or GaN [1]. For comparison, silicon nitride (Si₃N₄) possesses a refractive index of approximately 2.0 [2]. This higher index translates to superior index contrast when integrated with silicon platforms, enabling more compact waveguides with bend radii on the order of a few micrometers [2]. Additionally, γ-Ge₃N₄ exhibits a wide direct band gap (3.65 ± 0.05 eV) with a large exciton binding energy of ≈0.30 eV, favorable for efficient photonic emitters [3].

Photonic integration Waveguide Refractive index Optoelectronics

β-Ge₃N₄ Achieves Stoichiometric Overall Water Splitting Under UV Irradiation, a Capability Absent in Si₃N₄

β-Ge₃N₄ modified with RuO₂ nanoparticles as a cocatalyst achieves stoichiometric decomposition of H₂O into H₂ and O₂ under UV irradiation (λ > 200 nm) [1]. The material possesses a band gap of 3.8-3.9 eV, which positions it appropriately for UV-driven overall water splitting [1]. In contrast, Si₃N₄ exhibits a wider band gap of approximately 5.0 eV and does not demonstrate photocatalytic overall water splitting activity [2]. The crystallinity of β-Ge₃N₄ directly correlates with activity; well-crystallized particles produced by nitridation of GeO₂ at 1153 K for 10 hours under NH₃ flow yield the highest activity [1].

Photocatalysis Water splitting Hydrogen production Non-oxide photocatalyst

Validated Application Scenarios for Germanium Nitride (Ge₃N₄) Based on Quantified Evidence


High-Energy-Density Lithium-Ion Battery Anodes Requiring Superior Cycle Stability

Ge₃N₄-based composites provide up to 2595 mAh g⁻¹ reversible capacity at 100 mA g⁻¹, outperforming GeP and GeO₂ analogs by 45% or more [1]. Carbon-coated micronized Ge₃N₄@C retains 91% capacity after 300 cycles at 0.5 C, addressing the volume expansion problem inherent to pure Ge anodes [2]. Procurement for high-energy-density LIB anode development should prioritize Ge₃N₄ over alternative germanium compounds.

Ge-Channel MOSFET Gate Dielectric and Surface Passivation Layers

Ge₃N₄ provides water-insoluble, thermally stable (up to 550°C) passivation for Ge-channel MOSFETs, overcoming the critical failure modes of GeO₂ (water solubility and 420°C decomposition) [3][4]. Radical nitridation enables stoichiometric Ge₃N₄ film formation at temperatures as low as 50°C, compatible with Ge substrate thermal budgets [3]. Ge₃N₄ is the preferred interlayer material for high-κ/Ge gate stack integration.

Compact Photonic Integrated Circuits and Waveguides

γ-Ge₃N₄ exhibits a refractive index of n = 2.4, comparable to diamond and GaN, and 20% higher than Si₃N₄ [5]. This high index contrast with silicon enables bend radii of only a few micrometers, facilitating dense on-chip photonic integration [6]. The material's wide direct band gap (3.65 eV) and large exciton binding energy (0.30 eV) further support efficient photonic emitter development [7].

UV-Driven Photocatalytic Overall Water Splitting for Hydrogen Production

RuO₂-loaded β-Ge₃N₄ achieves stoichiometric H₂ and O₂ evolution from pure water under UV irradiation, a capability not demonstrated by Si₃N₄ or other Group IV nitrides [8]. Optimal activity requires well-crystallized β-phase material prepared via thermal ammonolysis of GeO₂ at 1153 K for 10 hours [8]. This represents a validated non-oxide photocatalyst system for sustainable hydrogen generation.

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